molecular formula C33H57InO6 B3130355 Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) CAS No. 34269-03-9

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

Cat. No.: B3130355
CAS No.: 34269-03-9
M. Wt: 664.6 g/mol
InChI Key: YVKGYGRXJLEUTO-LWTKGLMZSA-K
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Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), also known as In(thd)3, is a metal β-diketonate . These compounds are of considerable interest due to their properties, which allow them to be used for low-temperature gas-phase metal transport . The primary targets of In(thd)3 are the substrates where it is deposited during chemical vapour deposition (CVD) processes .

Mode of Action

In(thd)3 interacts with its targets through a process known as CVD. During this process, In(thd)3 is vaporized and transported to the substrate, where it decomposes or reacts to form a solid deposit . The molecules of In(thd)3 have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry . The coordination geometries of the metal atoms in these complexes are conveniently described in terms of the twist angle, θ, which is defined as the angle of internal rotation of the upper and lower triangles of oxygen atoms in the MO6 coordination polyhedra relative to their positions in the D3h reference configuration .

Biochemical Pathways

The biochemical pathways affected by In(thd)3 are primarily related to the formation of thin films on substrates during CVD processes . The exact pathways can vary depending on the specific reactions involved in the CVD process and the nature of the substrate.

Pharmacokinetics

In the context of cvd, the properties of in(thd)3, such as its volatility and reactivity, play a crucial role in determining its deposition rate and the quality of the films it forms .

Result of Action

The result of In(thd)3 action is the formation of thin films on substrates during CVD processes . These films can have various applications, depending on the nature of the substrate and the specific CVD process used.

Action Environment

The action of In(thd)3 is influenced by several environmental factors. The temperature is particularly important, as it affects the volatility of In(thd)3 and hence its transport to the substrate . Additionally, the nature of the substrate and the specific conditions of the CVD process, such as the presence of other gases, can also influence the action, efficacy, and stability of In(thd)3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or hexane. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is unique due to its specific electronic properties and coordination geometry, which make it particularly suitable for applications in semiconductor technology and optoelectronics. Compared to its manganese, cobalt, and iron counterparts, the indium complex exhibits different reactivity and stability profiles, making it more suitable for certain high-temperature and electronic applications .

Properties

IUPAC Name

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKGYGRXJLEUTO-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57InO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Reactant of Route 2
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Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Reactant of Route 3
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Reactant of Route 4
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Reactant of Route 5
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)
Reactant of Route 6
Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

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